tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(isobutyl)carbamate
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Overview
Description
tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(isobutyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research, due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(isobutyl)carbamate typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(isobutyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of dehalogenated products.
Hydrolysis: Formation of amines and alcohols.
Scientific Research Applications
tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(isobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(isobutyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of normal enzymatic activity. This can result in various biological effects, depending on the target enzyme and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
- tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate
- tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(isopropyl)carbamate
Uniqueness
tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(isobutyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the isobutyl group, makes it a versatile intermediate for further chemical modifications and applications .
Properties
IUPAC Name |
tert-butyl N-[(5-bromo-2-fluoro-3-methylphenyl)methyl]-N-(2-methylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrFNO2/c1-11(2)9-20(16(21)22-17(4,5)6)10-13-8-14(18)7-12(3)15(13)19/h7-8,11H,9-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBWTKYYHGQICY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)CN(CC(C)C)C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrFNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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